4-Bromo-2-chloro-5-methoxybenzoic acid
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Overview
Description
4-Bromo-2-chloro-5-methoxybenzoic acid is an aromatic compound with the molecular formula C8H6BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the bromination and chlorination of a methoxybenzoic acid derivative. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using practical processes. For instance, a scalable method involves the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. This method has been demonstrated to be efficient and cost-effective, with a significant yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester .
Scientific Research Applications
4-Bromo-2-chloro-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Bromo-4-chloro-2-methoxybenzoic acid: Positional isomer with different substitution pattern.
3-Bromo-4-methoxybenzoic acid: Lacks the chlorine atom and has a different substitution pattern
Uniqueness
4-Bromo-2-chloro-5-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C8H6BrClO3 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
VWIFLMFFWCDACB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Cl)Br |
Origin of Product |
United States |
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